molecular formula C7H13N B1626715 2-Azabicyclo[3.2.1]octane CAS No. 279-79-8

2-Azabicyclo[3.2.1]octane

Cat. No.: B1626715
CAS No.: 279-79-8
M. Wt: 111.18 g/mol
InChI Key: ASUQYWCXZRNVRW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Azabicyclo[3.2.1]octane plays a crucial role in various biochemical reactions. It has been observed to interact with several enzymes, proteins, and other biomolecules. For instance, it exhibits high affinity for α4β2 neuronal nicotinic acetylcholine receptors, which are involved in neurotransmission . Additionally, it has shown agonist activity in κ-opioid receptors, influencing pain perception and mood . The interactions of this compound with these receptors highlight its potential as a therapeutic agent in neurological and psychiatric disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has demonstrated cytotoxic activity against different tumor cell lines, including glioblastoma, medulloblastoma, and hepatocellular carcinoma . This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, its interaction with nicotinic acetylcholine receptors can lead to changes in calcium ion flux, impacting cellular signaling and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to nicotinic acetylcholine receptors, leading to their activation or inhibition, depending on the receptor subtype . This binding can result in changes in gene expression and enzyme activity, ultimately influencing cellular function. Additionally, its agonist activity at κ-opioid receptors involves binding to these receptors and modulating their signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also influence cellular processes . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has shown therapeutic potential with minimal adverse effects . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed . These threshold effects highlight the importance of dosage optimization in the development of this compound-based therapeutics.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects. Additionally, its impact on metabolic flux and metabolite levels has been studied, revealing its potential to modulate metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. For instance, its binding to plasma proteins can influence its distribution in the bloodstream and its availability to target tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications play a role in directing this compound to its site of action. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.2.1]octane typically involves intramolecular cyclization reactions. One common method is the cyclization of suitable precursors under acidic or basic conditions . For example, the intramolecular cyclization of aziridines can be catalyzed by palladium to form the desired bicyclic structure .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry and advanced catalytic systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides.

Major Products:

Properties

IUPAC Name

2-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-7-5-6(1)3-4-8-7/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUQYWCXZRNVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80499559
Record name 2-Azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279-79-8
Record name 2-Azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
2-Azabicyclo[3.2.1]octane
Reactant of Route 5
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Reactant of Route 6
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